molecular formula C₂₉H₂₈N₄O₂ B1149917 BI-853520

BI-853520

Cat. No.: B1149917
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-853520, also known as Ifebemtinib, is a novel, potent, and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key regulator of integrin and growth factor receptor signaling pathways . This compound demonstrates potent on-target activity, inhibiting recombinant FAK with an IC50 of 1 nM and exhibiting remarkable selectivity, including over 50,000-fold selectivity against the closely related kinase PYK2 . Its mechanism of action involves repressing FAK autophosphorylation at the Y397 site, thereby disrupting downstream signaling cascades critical for cancer cell proliferation, survival, and migration . Preclinical research has established the anti-tumor efficacy of this compound across a diverse panel of human carcinoma xenograft models . A key research finding is that its high in vivo efficacy is linked to a mesenchymal tumor phenotype, often characterized by loss of E-cadherin expression and low levels of microRNA-200c, providing a potential predictive biomarker for sensitivity . Studies in breast cancer models confirm that this compound significantly attenuates primary tumor growth, primarily through a potent anti-proliferative effect on cancer cells . Furthermore, research in malignant pleural mesothelioma (MPM) models shows that this compound potently inhibits spheroid formation and orthotopic tumor growth, reducing cell proliferation and microvessel density in vivo, highlighting its utility for investigating FAK in the tumor microenvironment . Clinical phase I studies have confirmed that this compound has a manageable safety profile and favorable pharmacokinetics that support once-daily oral dosing, with the maximum tolerated dose established at 200 mg . The most common drug-related adverse events in clinical trials included proteinuria, nausea, fatigue, and diarrhea, with most being Grade 1-2 in severity . This compound has shown preliminary antitumor activity in clinical settings, achieving disease control in patients with advanced, pretreated solid tumors , and remains a compound of significant interest for ongoing oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₉H₂₈N₄O₂

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

Table 1: Key FAK Inhibitors in Clinical Development

Compound Alternative Name Chemical Class Phase IC50 (FAK) Key Features
Defactinib VS-6063 Pyrimidine II 0.6 nM Completed Phase II in KRAS-mutant NSCLC; targets ATP-binding pocket
GSK-2256098 - Pyrimidine II 1.5 nM Reversible ATP-competitive inhibitor; active in advanced solid tumors
CEP-37440 - Pyrimidine I 2 nM Orally bioavailable; inhibits FAK and anaplastic lymphoma kinase (ALK)
VS-4718 PND-1186 Pyridine I 1.5 nM Terminated due to toxicity; dual FAK/PYK2 inhibition
PF-00562271 VS-6062 Pyrimidine I 1.5 nM Inhibits FAK and proline-rich tyrosine kinase 2 (PYK2)

Key Differences :

  • Chemical Structure : BI-853520 uniquely lacks a pyrimidine/pyridine core, instead featuring an acrylamido functionality, which may reduce off-target effects compared to VS-4718 or PF-00562271 .

Preclinical and Clinical Efficacy

Table 2: Preclinical and Clinical Outcomes

Compound Preclinical Efficacy Clinical Outcomes
Defactinib Synergizes with paclitaxel in ovarian cancer Phase II completed; limited efficacy in mesothelioma
GSK-2256098 Reduces tumor angiogenesis in glioblastoma Phase II ongoing; well-tolerated but limited monotherapy activity
CEP-37440 Inhibits FAK/ALK in inflammatory myofibroblastic tumors Phase I completed; no published efficacy data

Notable Findings:

  • VS-4718 and TAE226 were discontinued due to toxicity or off-target effects, whereas this compound maintains a favorable safety profile .

Combination Therapy Potential

Table 3: Combination Strategies

Compound Combination Partners Therapeutic Context Outcome/Status
Defactinib Pembrolizumab (anti-PD-1) NSCLC and mesothelioma Phase II ongoing (NCT02758587)
GSK-2256098 Trametinib (MEK inhibitor) Pancreatic cancer Prevents ERK reactivation in models

Unique Advantage of this compound :

Q & A

Q. What is the molecular mechanism of BI-853520 in FAK inhibition, and how is its specificity validated experimentally?

Q. How is the inhibitory potency of this compound quantified in preclinical cancer models?

Q. What experimental protocols are critical for ensuring reproducibility in this compound studies?

  • Compound characterization : Provide detailed synthesis protocols, purity data (HPLC/MS), and stability profiles under storage conditions .
  • In vitro assays : Standardize cell culture conditions (e.g., serum concentration, passage number) and include controls for FAK-independent pathways.

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound in combination therapies?

  • Mechanistic rationale : Target pathways downstream of FAK (e.g., PI3K/AKT or RAS/MAPK) to address compensatory signaling .

Q. What methodologies resolve contradictions in this compound efficacy across cancer types?

  • Pharmacokinetic (PK)/pharmacodynamic (PD) modeling : Correlate plasma/tissue drug concentrations with target engagement (e.g., FAK phosphorylation) to explain differential efficacy .

Q. How can researchers optimize dosing regimens to overcome acquired resistance to this compound?

  • Adaptive dosing : Use PK-guided escalation in murine models to maintain target inhibition while avoiding toxicity.
  • Biomarker-driven trials : Integrate liquid biopsies (e.g., ctDNA analysis) in clinical cohorts to detect emergent resistance mechanisms early .

Clinical Translation Questions

Q. What are the key considerations for translating preclinical this compound data into phase I trials?

  • Patient stratification : Include biomarkers like FAK overexpression or tumor mutational burden to enrich for responders .

Q. How should researchers analyze clinical trial data to assess this compound's antitumor activity?

  • Response criteria : Use RECIST v1.1 for solid tumors and immune-related response criteria for immunogenic cancers .
  • Survival endpoints : Compare progression-free survival (PFS) in this compound monotherapy vs. historical controls for similar malignancies .

Data Reporting and Ethical Compliance

Q. What guidelines ensure rigorous reporting of this compound research data?

  • MIAME compliance : Detail experimental conditions (e.g., cell line authentication, assay replicates) per journal guidelines .
  • Clinical trial transparency : Register protocols on ClinicalTrials.gov and share results within 12 months of completion .

Q. How can researchers ethically access and share this compound-related materials?

  • Material transfer agreements (MTAs) : Secure licenses for proprietary compounds (e.g., from Boehringer Ingelheim) and cite patents in publications .
  • Data requests : Follow institutional guidelines (e.g., Cambridge English protocols) to submit formal requests for clinical trial datasets, including research objectives and analysis plans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.